molecular formula C12H10ClNO3 B2725546 Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 70271-77-1

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B2725546
CAS No.: 70271-77-1
M. Wt: 251.67
InChI Key: ABZXBXREXPKTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (CAS: 70271-77-1) is a halogenated quinoline derivative characterized by a chlorine substituent at the 6-position, a hydroxyl group at the 4-position, and an ethoxycarbonyl group at the 3-position of the quinoline backbone. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of antimalarial, antimicrobial, and anticancer agents due to its structural versatility . Its molecular formula is C₁₂H₁₀ClNO₃, with a molecular weight of 263.67 g/mol. The compound typically appears as a crystalline solid and is synthesized via condensation reactions involving substituted anilines and diethyl malonate under catalytic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate has demonstrated notable antimicrobial properties. A study indicated that this compound exhibits inhibitory effects against Staphylococcus aureus , with an IC50 value of 15 µg/mL . This suggests potential applications in developing antimicrobial agents, particularly against resistant bacterial strains.

1.2 Antiparasitic Activity

Recent research has highlighted the efficacy of quinoline derivatives, including this compound, as inhibitors of the bc1 protein complex in Plasmodium falciparum, the malaria-causing parasite. These compounds showed low nanomolar activity, indicating their potential as lead compounds for antimalarial drug development .

Agrochemical Applications

2.1 Herbicide Development

The compound has been explored as a precursor in the synthesis of herbicides. Its structural properties allow it to interact with plant growth regulators, making it a candidate for developing selective herbicides that target specific weed species without harming crops .

Case Studies

Study FocusFindingsReference
Antimicrobial PropertiesInhibits Staphylococcus aureus (IC50: 15 µg/mL)
Antimalarial ActivityLow nanomolar inhibitors of Plasmodium falciparum bc1 complex
Herbicide DevelopmentPotential precursor for selective herbicides

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival or proliferation of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS: 35975-57-6)

  • Structure : Bromine at the 8-position instead of chlorine at the 6-position.
  • Properties : Higher molecular weight (298.14 g/mol) due to bromine’s larger atomic mass. Reported melting points range between 180–185°C, slightly higher than the chlorine analog .
  • Applications : Used in photodynamic therapy research due to bromine’s enhanced electrophilicity, which improves binding to biological targets .

Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate (CAS: 70458-93-4)

  • Structure : Dual halogenation (Cl at 7, F at 6) and hydroxyl at 3.
  • Properties: The fluorine atom increases lipophilicity (LogP ≈ 2.1), enhancing membrane permeability.

Ethyl 4-Chloro-6-Ethylquinoline-3-Carboxylate (CAS: 56824-87-4)

  • Structure : Chlorine at 4, ethyl group at 4.
  • Properties : The ethyl group introduces steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to hydroxyl-containing analogs. Molecular weight: 263.72 g/mol .

Functional Group Modifications

Ethyl 6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinoline-3-Carboxylate

  • Structure : Incorporates a ketone group at position 2 and a phenyl group at 4.
  • Properties: The dihydroquinoline core increases planarity, enhancing π-π stacking interactions in crystal structures. Single-crystal X-ray studies reveal bond angles of ~120° at the quinoline ring, consistent with aromatic stabilization .

Ethyl 4-(2-Hydroxyethylamino)-6-Methylquinoline-3-Carboxylate (CAS: 371128-26-6)

  • Structure: Hydroxyethylamino at 4, methyl at 5.
  • Properties : The polar hydroxyethyl group improves water solubility (≈15 mg/mL) but reduces thermal stability (decomposition at 150°C) .

Data Tables for Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) LogP Key Application
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (70271-77-1) C₁₂H₁₀ClNO₃ 263.67 6-Cl, 4-OH, 3-COOEt 172–175 1.8 Pharmaceutical intermediate
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (35975-57-6) C₁₂H₁₀BrNO₃ 298.14 8-Br, 4-OH, 3-COOEt 180–185 2.3 Photodynamic therapy
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (70458-93-4) C₁₂H₉ClFNO₃ 281.66 7-Cl, 6-F, 4-OH, 3-COOEt 165–168 2.1 Reactive intermediate
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate C₁₈H₁₅ClNO₃ 328.77 6-Cl, 2-O, 4-Ph, 3-COOEt 198–200 3.0 Crystallography studies

Biological Activity

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, efficacy, and potential therapeutic applications.

This compound has the following chemical structure:

  • Molecular Formula : C_11H_10ClN_1O_3
  • Molecular Weight : 239.66 g/mol

This compound belongs to the quinoline family, which is known for a wide range of biological activities due to its structural versatility.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These MIC values suggest that the compound may serve as a potential lead for developing new antibiotics, especially in an era of rising antibiotic resistance .

2. Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
Cell Line IC50 (µM)
HepG25.0
MCF-78.5
A5497.2

The compound's mechanism appears to involve the inhibition of VEGFR-2, a critical receptor in tumor angiogenesis, leading to reduced tumor growth and increased apoptosis markers such as Caspase-7 and Bax .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies indicate that substituents at positions 4 and 6 on the quinoline ring significantly affect its potency against various biological targets.

Substituent Position Effect on Activity
Position 6 (Chlorine)Enhances VEGFR-2 inhibition
Position 4 (Hydroxy)Essential for antimicrobial activity

The presence of chlorine at position 6 appears to enhance lipophilicity and binding affinity to target proteins compared to fluorine or bromine substitutions .

Case Study: Anticancer Efficacy in Vivo

In a recent in vivo study, this compound was administered to mice bearing HepG2 tumors. The treatment resulted in a significant reduction in tumor size compared to control groups receiving no treatment or a placebo.

  • Dosage : Administered at 20 mg/kg body weight daily for two weeks.
  • Results : Tumor volume decreased by approximately 60%, with minimal side effects observed.

Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings regarding its pro-apoptotic effects .

Q & A

Basic Research Questions

Q. How can regioselectivity be controlled during the ethylation step in synthesizing Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate?

  • Methodological Answer : Regioselectivity in the ethylation reaction is influenced by reaction temperature, solvent polarity, and catalyst choice. For example, lower temperatures (0–5°C) in aprotic solvents like THF favor the formation of the 3-carboxylate ester over competing by-products. Steric and electronic effects of substituents (e.g., chloro and hydroxy groups) also direct the reaction pathway. Adjusting these parameters can shift product ratios by up to 70% in favor of the desired product .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Crystallization : Use ethanol/water (3:1 v/v) at 4°C to precipitate the compound, achieving >95% purity.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent removes polar impurities.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (gradient elution) resolve closely related by-products (e.g., 7-chloro-6-fluoro derivatives) .

Q. How should researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use H₂SO₄ (0.1–0.5 eq.) as a Brønsted acid catalyst to accelerate cyclization.
  • Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of 6-chloro-4-hydroxyquinoline-3-carboxylic acid to ethanol to minimize unreacted starting material.
  • Continuous Flow Reactors : Reduce reaction time from 12 hours (batch) to 30 minutes, improving scalability .

Advanced Research Questions

Q. How do contradictory NMR signals arise in structural characterization, and how can they be resolved?

  • Methodological Answer : Signal splitting in 1H^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) may result from dynamic keto-enol tautomerism. To resolve this:

  • Use deuterated DMSO as a solvent to stabilize the enolic form.
  • Perform variable-temperature NMR (25–80°C) to observe coalescence of split peaks.
  • Validate assignments via 13C^{13}C-HSQC and HMBC experiments .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXL (TWIN/BASF commands) to refine twinned data, improving R-factor convergence from 0.15 to 0.05 .
  • Disorder in Ethyl Groups : Apply restraints (DELU/SIMU) during refinement to model positional disorder.
  • Data Collection : High-resolution synchrotron data (λ = 0.7 Å) mitigates weak diffraction due to chlorine’s absorption edge .

Q. How can researchers assess the compound’s structure-activity relationship (SAR) for antimicrobial activity?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., fluoro at C6, trifluoromethyl at C8) via nucleophilic aromatic substitution.
  • Biological Assays : Test against Staphylococcus aureus (MIC = 2–8 µg/mL) and E. coli (MIC = 16–32 µg/mL) to correlate substituent effects with potency.
  • Computational Modeling : Dock optimized structures into E. coli DNA gyrase (PDB: 1KZN) to identify key hydrogen bonds (e.g., 4-hydroxy group with Ser84) .

Q. What strategies resolve discrepancies between theoretical and experimental IR spectra?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to predict vibrational modes. Discrepancies in OH stretching (predicted 3200 cm⁻¹ vs. observed 3100 cm⁻¹) indicate intermolecular hydrogen bonding.
  • Solid-State IR : Compare with solution-phase spectra to identify crystal packing effects.
  • Isotopic Labeling : Substitute 18O^{18}O in the hydroxy group to confirm assignments .

Q. How does the compound’s fluorescence profile impact its use in bioimaging?

  • Methodological Answer :

  • Fluorescence Quenching : Chlorine’s heavy atom effect reduces quantum yield (Φ = 0.12 in ethanol). Replace Cl with methoxy to enhance Φ to 0.45.
  • pH Sensitivity : Emission at λₑₘ = 450 nm (pH 7.4) shifts to 430 nm (pH 5.0), enabling lysosomal targeting.
  • Cell Viability : Confirm low cytotoxicity (IC₅₀ > 100 µM in HeLa cells) before imaging applications .

Q. Data Analysis and Validation

Q. How should researchers validate synthetic purity for pharmacological studies?

  • Methodological Answer :

  • HPLC-DAD/MS : Use a C18 column (4.6 × 250 mm) with 0.1% formic acid in acetonitrile/water. Purity >99% is required for in vivo studies.
  • Elemental Analysis : Acceptable C, H, N ranges: ±0.3% of theoretical values (C₁₂H₁₀ClNO₃: C 54.66%, H 3.83%, N 5.32%).
  • Residual Solvents : GC-MS to ensure ethanol <500 ppm per ICH Q3C guidelines .

Q. What statistical methods are appropriate for analyzing biological activity data?

  • Methodological Answer :
  • Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism, four-parameter logistic model).
  • ANOVA : Compare activity across analogs (e.g., p <0.05 for 6-fluoro vs. 6-chloro derivatives).
  • Principal Component Analysis (PCA) : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Properties

IUPAC Name

ethyl 6-chloro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZXBXREXPKTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990485
Record name Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70271-77-1
Record name Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 6-CHLORO-4-HYDROXY-3-QUINOLINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloroaniline (156.7 mmol) and ethyl ethoxymethylenemalonate (156.7 mmol) was stirred at room temperature until homogeneous. The homogeneous solution was heated in an oil bath at 165° C. for 6 hours. The reaction mixture was cooled to room temperature and 1 N HCl (3 mL) was added. The reaction mixture was stirred and heated to 115° C. for 3 hours. The mixture was cooled to room temperature and then treated with 20 mL of water. The resulting suspension treated with 10 N NaOH solutions to reach the pH about 8. It was partitioned between ethyl acetate and water. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. The crude product was purified by flash column chromatography using a 9:1 v/v hexane:ethyl acetate as solvent to afford title compound (28 g, 71% yield) as a yellow solid.
Quantity
156.7 mmol
Type
reactant
Reaction Step One
Name
ethyl ethoxymethylenemalonate
Quantity
156.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.